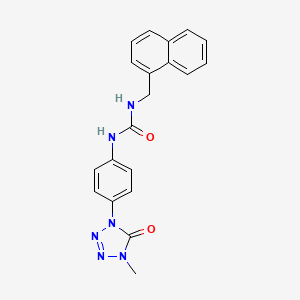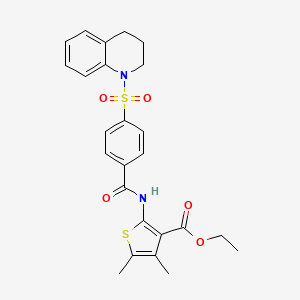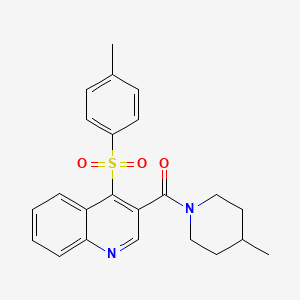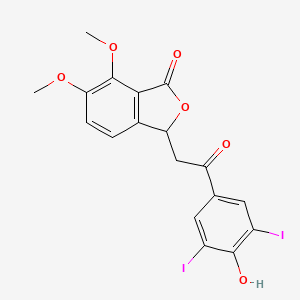
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Adjustments in Urea and Thiourea Derivatives
Research by Phukan and Baruah (2016) explored conformational adjustments in urea and thiourea derivatives, revealing insights into the synthesis and self-assembly of these compounds. Their work demonstrates the structural adjustments that occur through intramolecular hydrogen bonding, highlighting the differences in assembly behavior between urea and thiourea derivatives. This research contributes to the understanding of molecular interactions and assembly processes in synthetic chemistry Phukan & Baruah, 2016.
Synthesis of Compounds with Benz[h]imidazo[1,2‐c]quinazoline Ring System
The work by Petridou-Fischer and Papadopoulos (1984) presented a simple synthesis method for compounds featuring the benz[h]imidazo[1,2‐c]quinazoline ring system. They described the thermal decomposition and treatment with base of certain ureas, leading to these complex structures. This research offers valuable insights into the synthetic routes for producing structurally complex molecules Petridou-Fischer & Papadopoulos, 1984.
Anticancer Evaluation of Urea Derivatives
Salahuddin et al. (2014) synthesized and evaluated the anticancer properties of certain urea derivatives, demonstrating their potential in developing new therapeutic agents. This research is crucial for identifying new compounds with potential efficacy against cancer, highlighting the role of synthetic urea derivatives in medicinal chemistry Salahuddin et al., 2014.
Luminescent Biosensors for Urinary Biomarkers
Lei et al. (2022) developed a luminescent urea-functionalized metal-organic framework (MOF) for detecting urinary biomarkers, showcasing the application of urea derivatives in creating sensitive and specific biosensors. This work underscores the importance of urea derivatives in developing diagnostic tools for health monitoring Lei et al., 2022.
Rheology and Morphology of Hydrogelators
Research by Lloyd and Steed (2011) on hydrogelators based on urea derivatives highlights their application in material science, especially in tuning the physical properties of hydrogels through molecular design. This study contributes to the development of materials with tailored mechanical and morphological characteristics Lloyd & Steed, 2011.
properties
IUPAC Name |
1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2/c1-25-20(28)26(24-23-25)17-11-9-16(10-12-17)22-19(27)21-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYVQRCXZRSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2728312.png)




![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)


![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)
![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)
![N-(3,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2728333.png)
